molecular formula C14H12Br2N2O4 B8648959 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate CAS No. 920509-41-7

3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate

Cat. No.: B8648959
CAS No.: 920509-41-7
M. Wt: 432.06 g/mol
InChI Key: RMQKQZKDDOMTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and a pyridazinone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of the pyridazinone group. The final step involves the acetylation of the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone group.

    Substitution: The bromine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate involves its interaction with specific molecular targets. The bromine atoms and the pyridazinone group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate: shares similarities with other brominated phenyl derivatives and pyridazinone-containing compounds.

    2-{3,5-Dibromo-4-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl}methyl acetate: is a closely related compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine atoms and the pyridazinone group, which imparts distinct chemical and biological properties

Properties

CAS No.

920509-41-7

Molecular Formula

C14H12Br2N2O4

Molecular Weight

432.06 g/mol

IUPAC Name

2-[3,5-dibromo-4-[(6-oxo-1H-pyridazin-3-yl)oxy]phenyl]ethyl acetate

InChI

InChI=1S/C14H12Br2N2O4/c1-8(19)21-5-4-9-6-10(15)14(11(16)7-9)22-13-3-2-12(20)17-18-13/h2-3,6-7H,4-5H2,1H3,(H,17,20)

InChI Key

RMQKQZKDDOMTLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(=C(C(=C1)Br)OC2=NNC(=O)C=C2)Br

Origin of Product

United States

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